Flestolol

Description

Contextualizing Ultra-Short-Acting Beta-Adrenergic Receptor Antagonists

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that antagonize beta-adrenergic receptors (ARs), which are G protein-coupled receptors that respond to endogenous catecholamines. nih.gov These receptors play a crucial role in regulating various physiological processes, including heart rate, blood pressure, and myocardial contractility. nih.gov The development of beta-blockers has revolutionized the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. nih.govwikipedia.org

Ultra-short-acting beta-adrenergic receptor antagonists, such as flestolol, esmolol (B25661), and landiolol, are distinguished by their rapid onset and very brief duration of action. wikipedia.orgwikipedia.org This characteristic is primarily due to their swift metabolism within the body, allowing for quick titration of effect and rapid reversal of pharmacological action upon discontinuation. wikipedia.orgwikidata.org This property makes them particularly valuable in acute or critical care settings where precise control over beta-blockade is essential.

Research Trajectory and Significance of this compound as a Beta-Adrenergic Blocking Agent

This compound (ACC-9089) is characterized as a nonselective, competitive beta-adrenergic blocking agent that lacks intrinsic sympathomimetic activity. wikipedia.org A defining feature of this compound is its rapid metabolism by plasma esterases, resulting in an exceptionally short elimination half-life, reported to be approximately 6.5 to 7.2 minutes. wikipedia.orgguidetopharmacology.orgsigmaaldrich.commims.com This rapid clearance mechanism, predominantly via extrahepatic routes, ensures a prompt recovery from beta-blockade, typically within 30 minutes following discontinuation. wikipedia.orgmims.com

Early research into this compound's pharmacological profile demonstrated its potent beta-blocking activity. Studies in conscious, chronically instrumented dogs established its ability to attenuate hemodynamic changes induced by both isoprenaline infusions and graded physical exercise. wikidata.org this compound was observed to produce a dose-dependent attenuation of isoproterenol-induced tachycardia. wikipedia.orgmims.com Its electrophysiologic and hemodynamic effects were found to be comparable to those of other beta-blockers. wikipedia.org

The significance of this compound's ultra-short action lies in its potential for easy titration of effect, which is a valuable property for its application in critically ill patients. wikidata.org Clinical investigations explored its efficacy in managing supraventricular tachyarrhythmias. In patients with new-onset atrial fibrillation or flutter and a rapid ventricular response, this compound infusion effectively reduced the mean ventricular response. guidetopharmacology.org For instance, a study showed that the mean ventricular response decreased from a baseline of 133 ± 12 beats/min to 103 ± 20 beats/min at the end of this compound titration (p < 0.0001). guidetopharmacology.org Furthermore, research indicated that this compound maintained a sustained therapeutic effect during continuous infusion and rapidly lost its therapeutic effect upon discontinuation, confirming its titratable nature. guidetopharmacology.org Beyond arrhythmias, this compound was also investigated for its role in controlling chest pain in patients experiencing unstable angina, demonstrating safety and effectiveness in this context. wikipedia.org Animal models, specifically canine models of treadmill exercise-induced regional myocardial dysfunction, further supported this compound's antianginal effects, showing a marked reduction in the exercise-induced increase in left ventricular positive dP/dtmax and an improvement in regional myocardial function.

Pharmacokinetic studies in healthy subjects provided detailed insights into this compound's behavior in the body. Following a constant intravenous infusion, this compound blood concentrations reached a steady state within 30 minutes. mims.com The mean steady-state concentration was reported as 31.1 ± 12.0 ng/mL, with a mean total body clearance of 181 ± 66 mL/min/kg. mims.com

Table 1: Key Pharmacokinetic Properties of this compound

| Property | Value | Source |

| Elimination Half-Life | 6.5 - 7.2 minutes | wikipedia.orgguidetopharmacology.orgsigmaaldrich.commims.com |

| Time to Steady State (Infusion) | 30 minutes | mims.com |

| Mean Steady-State Concentration | 31.1 ± 12.0 ng/mL | mims.com |

| Mean Total Body Clearance | 181 ± 66 mL/min/kg | mims.com |

| Metabolism Pathway | Plasma esterases, extrahepatic routes | wikipedia.orgmims.com |

| Reversal of Effects | Within 30 minutes post-discontinuation | wikipedia.org |

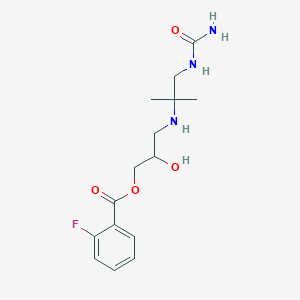

Structure

3D Structure

Properties

IUPAC Name |

[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O4/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLOQFLCMVIWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868981 | |

| Record name | 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87721-62-8, 100511-22-6 | |

| Record name | Flestolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87721-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flestolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087721628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flestolol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100511226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLESTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI02075E1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLESTOLOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WX8P569M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Synthetic Pathway Elucidation of Flestolol

Historical Development of Flestolol Synthesis Pathways

The foundational synthetic route for this compound was first detailed in the mid-1980s. This initial pathway was crucial in establishing the compound's feasibility for further study and development. The core of this synthesis involves a straightforward, two-step process designed to build the characteristic (aryloxy)propanolamine structure common to many beta-blockers, but with a specific ester linkage that is key to this compound's rapid metabolism.

The original synthesis begins with the acylation of 2-fluorobenzoyl chloride with glycidol. This reaction forms the key ester intermediate, 2,3-epoxypropyl 2-fluorobenzoate. The second and final step involves the nucleophilic opening of the epoxide ring of this intermediate. This is achieved by reacting it with a specifically designed amine, (2-amino-2-methyl-propyl)-urea (B1339661), which is itself prepared from 1,1-dimethylethylenediamine and urea. This terminal step yields the final this compound molecule. This pathway, outlined in early patents and scientific literature, established the fundamental chemical framework for producing this compound.

Contemporary Synthetic Methodologies for this compound

While the original synthetic pathway remains a benchmark, contemporary organic synthesis offers a variety of advanced techniques that could be applied to the production of this compound. Modern advancements in the synthesis of beta-blockers often focus on improving stereochemical control, increasing efficiency, and adhering to the principles of green chemistry. jmedchem.com Although specific literature on modernizing this compound's synthesis is scarce, general advancements in beta-blocker synthesis provide a roadmap for potential contemporary approaches. These could include asymmetric catalysis to produce enantiomerically pure compounds or the use of flow chemistry to enhance reaction control and scalability. jmedchem.com

Acylation Reactions in this compound Synthesis

The acylation step is the first key transformation in the established synthesis of this compound. It involves the reaction of an acyl chloride, specifically 2-fluorobenzoyl chloride, with an alcohol, glycidol, to form an ester. This type of reaction is a classic method for ester formation.

Table 1: Reactants in the Acylation Step of this compound Synthesis

| Reactant | Chemical Name | Role |

| Acylating Agent | 2-Fluorobenzoyl chloride | Provides the arylcarbonyl group |

| Substrate | Glycidol | Provides the epoxypropane backbone |

This reaction creates the intermediate 2,3-epoxypropyl 2-fluorobenzoate. The integrity of the epoxide ring during this step is critical for the subsequent reaction that forms the final compound.

Amine Reactivity in Terminal Synthesis Steps

The terminal step in the synthesis of this compound is the nucleophilic ring-opening of the epoxide intermediate. The reactivity of the primary amine in the (2-amino-2-methyl-propyl)-urea molecule is central to this transformation. The amine attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol, a structural hallmark of beta-blockers. organic-chemistry.orgresearchgate.net

This reaction is highly regioselective, with the amine typically attacking the less sterically hindered carbon of the epoxide. The conditions for this reaction, such as solvent and temperature, are crucial for ensuring high yield and purity by preventing side reactions like the formation of double alkylation products. organic-chemistry.org

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of a pharmaceutical compound like this compound is critical for improving its economic viability and ensuring high purity. Key areas for optimization in the known synthetic pathway would focus on the epoxide ring-opening reaction. Strategies could include:

Catalyst-Free Conditions : Research on the synthesis of other β-amino alcohols has shown that using polar mixed solvent systems, such as DMF/H₂O, can promote efficient and highly regioselective epoxide opening without the need for a catalyst. organic-chemistry.org This simplifies the process and reduces potential sources of contamination.

Molar Ratio Adjustment : Carefully controlling the molar ratio of the amine to the epoxide intermediate can maximize the yield of the desired monoalkylation product and minimize the formation of by-products. europeanpharmaceuticalreview.com

Solvent Selection : The choice of solvent can significantly influence reaction rates and selectivity. Optimizing the solvent system can lead to cleaner reaction profiles and easier purification. organic-chemistry.org

Temperature Control : Fine-tuning the reaction temperature can enhance the rate of the desired reaction while minimizing decomposition or the formation of impurities.

Production Scale-Up Considerations in this compound Synthesis

Transitioning a laboratory-scale synthesis to large-scale industrial production introduces a new set of challenges. tudublin.ie For this compound, key scale-up considerations would include:

Heat and Mass Transfer : The acylation and epoxide opening reactions will generate heat. Managing this exothermicity in large reactors is crucial for safety and to prevent side reactions. Efficient mixing is also required to ensure homogeneity. tudublin.ie

Raw Material Sourcing and Quality : Ensuring a consistent and high-purity supply of starting materials like 2-fluorobenzoyl chloride, glycidol, and the specific diamine derivative is essential for reproducible manufacturing.

Process Safety : A thorough safety assessment of each step is required to handle potentially hazardous reagents and intermediates on a large scale.

Work-up and Purification : Developing scalable and efficient methods for isolating and purifying the final product is critical. This may involve crystallization or chromatography techniques adapted for large quantities. The successful scale-up of similar beta-blockers like atenolol (B1665814) and metoprolol (B1676517) has demonstrated the feasibility of producing these types of molecules at an industrial level. organic-chemistry.org

Waste Management : The environmental impact of the synthesis must be considered, with strategies implemented to minimize and responsibly dispose of chemical waste.

Molecular and Cellular Mechanisms of Action of Flestolol

Beta-Adrenergic Receptor Interactions and Specificity

Nonselective Competitive Antagonism Profile

Flestolol functions as a nonselective, competitive antagonist of beta-adrenergic receptors. nih.govresearchgate.net This means it binds to both beta-1 (β1) and beta-2 (β2) adrenergic receptor subtypes, competing with endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) for receptor binding sites. By occupying these receptors, this compound prevents the activation of the sympathetic nervous system's downstream effects. medchemexpress.com Unlike some other beta-blockers, this compound does not possess intrinsic sympathomimetic activity, meaning it does not partially activate the receptors upon binding. nih.gov

Differential Receptor Subtype Engagement (β1 vs. β2)

While classified as nonselective, ultra-short-acting beta-blockers, including this compound, have been noted to primarily act on myocardial β1 receptors, though they can also block β2 receptors, particularly at higher concentrations. guidetopharmacology.org Beta-1 receptors are predominantly found in cardiac tissue, where their activation typically leads to increased heart rate and myocardial contractility. Beta-2 receptors are more widely distributed, including in the lungs and vascular smooth muscle, mediating bronchodilation and vasodilation. medchemexpress.com The nonselective antagonism by this compound implies that it exerts its blocking effects on both these receptor populations.

Intracellular Signaling Cascade Modulation by this compound

Beta-adrenergic receptors are G protein-coupled receptors (GPCRs). medchemexpress.com Upon activation by agonists (like norepinephrine or epinephrine), these receptors typically couple with Gs proteins, which then stimulate adenylyl cyclase. medchemexpress.compharmgkb.org This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. medchemexpress.compharmgkb.org Increased intracellular cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates various target proteins, leading to physiological responses such as increased heart rate and contractility. medchemexpress.compharmgkb.orgmdpi.com

As a competitive antagonist, this compound modulates this intracellular signaling cascade by preventing the binding of endogenous agonists to the beta-adrenergic receptors. This competitive inhibition effectively blocks the activation of the Gs protein, thereby inhibiting the subsequent increase in adenylyl cyclase activity and the production of cAMP. Consequently, the downstream activation of PKA and the associated cellular responses are attenuated. medchemexpress.compharmgkb.org

Electrophysiological and Hemodynamic Modulations in Preclinical Models

Preclinical and clinical studies have characterized this compound's electrophysiological and hemodynamic effects, demonstrating similarities to other beta-blockers. nih.govresearchgate.net

Electrophysiological Modulations: this compound produces dose-dependent effects on various electrophysiological parameters. It significantly prolongs the sinus cycle length, corrected sinus node recovery time, AH interval, AV node effective refractory period, and AV node Wenckebach cycle length. nih.gov Notably, atrial refractoriness and infranodal conduction remain largely unchanged. nih.gov

| Electrophysiological Parameter | Change at 10 µg/kg/min this compound Infusion | Statistical Significance (p-value) |

| Sinus Cycle Length | +20% | 0.0001 |

| Corrected Sinus Node Recovery Time | +42% | 0.02 |

| AH Interval | +21% | 0.0001 |

| AV Node Effective Refractory Period | +28% | Not specified, but significant |

| AV Node Wenckebach Cycle Length | +30% | 0.0001 |

| Right Ventricular Effective Refractory Period | +5% | 0.03 |

Hemodynamic Modulations: this compound induces a significant dose-dependent reduction in heart rate and rate pressure product. nih.govnih.gov It also leads to an increase in peripheral vascular resistance. nih.gov While affecting cardiac function, this compound produces a clinically insignificant decrease in myocardial contractility, as indicated by slight reductions in left ventricular dP/dt (LVdp/dt), cardiac index (CI), and left ventricular ejection fraction (LVEF). nih.gov These hemodynamic changes are consistent with the known effects of other beta-blockers that lack intrinsic sympathomimetic activity. nih.gov

Reversal Kinetics of this compound-Induced Effects (Preclinical)

A key characteristic of this compound is the rapid reversal of its induced effects following discontinuation. nih.govresearchgate.netnih.gov This rapid offset is directly attributable to its ultra-short elimination half-life, which averages approximately 6.5 to 7.2 minutes. nih.govresearchgate.netwikipedia.orgnih.govresearchgate.net Studies have shown that most of the electrophysiological and hemodynamic changes induced by this compound return to pre-infusion levels within 20 to 30 minutes after the cessation of its administration. nih.govresearchgate.netnih.govnih.gov This swift reversal allows for easy titration of its effects, making it a valuable agent where precise and rapidly adjustable beta-blockade is desired. nih.gov

| Pharmacokinetic/Pharmacodynamic Parameter | Value/Observation | Source |

| Elimination Half-Life | ~6.5 - 7.2 minutes | nih.govresearchgate.netnih.govresearchgate.net |

| Reversal of Effects Post-Discontinuation | Within 30 minutes | nih.govresearchgate.netnih.govnih.gov |

| Steady-State Plasma Concentration (5 µg/kg/min infusion) | 46 ± 11 ng/mL | nih.gov |

| Steady-State Plasma Concentration (10 µg/kg/min infusion) | 94 ± 23 ng/mL | nih.gov |

| Mean Steady-State Plasma Concentration (General) | 31.1 ± 12.0 ng/mL | researchgate.net |

Pharmacological Characterization of Flestolol in Preclinical Models

In Vivo Preclinical Models for Flestolol Evaluation

Hemodynamic Parameter Assessments in Animal Models (e.g., Canine)

Research in conscious, chronically instrumented dogs has provided detailed insights into this compound's impact on hemodynamic parameters, both during induced adrenergic stimulation and physical exercise nih.govnih.gov. These studies highlight the compound's ability to modulate cardiovascular responses, demonstrating its therapeutic potential in conditions where rapid and titratable beta-blockade is desired.

Effects during Isoprenaline Stimulation

In conscious dogs, this compound effectively demonstrated its beta-blocking activity during increasing isoprenaline infusions. Isoprenaline, a beta-adrenoceptor agonist, typically induces increases in heart rate, positive left ventricular dP/dtmax (a measure of myocardial contractility), and changes in diastolic arterial pressure. This compound shifted the dose-response curves for these isoprenaline-induced changes dose-dependently to the right, indicating a competitive antagonism of beta-adrenoceptors nih.govnih.gov. This attenuation of isoprenaline-induced tachycardia confirms this compound's potent beta-blocking action nih.gov.

The observed dose-dependent attenuation of isoprenaline-induced effects suggests that this compound can effectively counteract excessive adrenergic stimulation, which is a common feature in various cardiovascular dysfunctions.

Table 1: Hemodynamic Effects of this compound during Isoprenaline Infusion in Conscious Dogs

| Hemodynamic Parameter | Effect of this compound (Dose-Dependent) | Reference |

| Heart Rate (HR) | Shifted dose-response curve to the right; dose-dependent attenuation of tachycardia | nih.govnih.gov |

| Positive Left Ventricular dP/dtmax | Shifted dose-response curve to the right; reduction in contractility | nih.gov |

| Diastolic Arterial Pressure | Shifted dose-response curve to the right | nih.gov |

Effects during Treadmill Exercise

Beyond pharmacological stimulation, this compound's hemodynamic effects were also assessed during graded physical exercise in conscious dogs. Exercise induces a more complex regulation of circulation compared to pure beta-adrenergic stimulation. In this context, this compound elicited marked differences in hemodynamic response nih.gov.

Specifically, in a canine model designed to mimic exertional angina pectoris, intravenous infusion of this compound (1 microgram/kg/min) during treadmill exercise cycles led to significant hemodynamic alterations nih.gov. The compound caused a marked reduction in the exercise-induced increase in left ventricular positive dP/dtmax. Additionally, minor reductions were observed in heart rate and systolic blood pressure nih.gov. These combined effects resulted in a decrease in myocardial oxygen demand and an improvement in regional myocardial function within the circumflex area of the left coronary artery nih.gov. The functional improvement was notably transient, disappearing entirely after the termination of the this compound infusion, consistent with its ultra-short duration of action nih.gov.

Table 2: Hemodynamic Effects of this compound during Treadmill Exercise in Conscious Dogs

| Hemodynamic Parameter | Effect of this compound (1 µg/kg/min) | Reference |

| Left Ventricular Positive dP/dtmax | Marked reduction in exercise-induced increase | nih.gov |

| Heart Rate (HR) | Minor reduction in exercise-induced increase | nih.gov |

| Systolic Blood Pressure (SBP) | Minor reduction in exercise-induced increase | nih.gov |

| Myocardial Oxygen Demand | Decrease | nih.gov |

| Regional Myocardial Function | Improvement (transient) | nih.gov |

These preclinical findings in canine models underscore this compound's efficacy in modulating key hemodynamic parameters under both pharmacologically induced and physiologically strenuous conditions. Its ability to reduce myocardial oxygen demand and improve cardiac function, coupled with its rapid onset and offset of action, highlights its potential for precise cardiovascular control in clinical settings nih.govnih.govnih.gov.

Metabolism and Enzymatic Biotransformation of Flestolol

Identification and Characterization of Metabolizing Enzymes

The primary enzymes responsible for the metabolism of flestolol are esterases present in the blood.

The biotransformation of this compound is mediated by esterase activity found within the plasma of several species, including humans, dogs, rats, and guinea pigs. nih.gov Notably, this enzymatic activity is localized in the plasma and not in the erythrocytes (red blood cells). nih.gov In humans, the esterase activity is particularly high. nih.gov Studies have identified purified human serum cholinesterase as a highly active enzyme in the hydrolysis of this compound, indicating its significant role in the compound's metabolism. nih.gov Human serum albumin was found to have only slight activity, while acetylcholinesterases from erythrocyte membranes were inactive against this compound. nih.gov

Table 1: Localization of this compound Esterase Activity in Blood

| Species | Plasma | Erythrocytes |

| Human | Active | Inactive |

| Dog | Active | Inactive |

| Rat | Active | Inactive |

| Guinea Pig | Active | Inactive |

Carboxylesterases (EC 3.1.1.1) are a superfamily of serine hydrolases responsible for the hydrolysis of a wide range of ester-containing compounds. wikipedia.org Human serum cholinesterase (butyrylcholinesterase), the primary enzyme metabolizing this compound, is a member of this family. nih.gov

Preclinical research in New Zealand White (NZW) rabbits identified a polymorphic metabolism of this compound, with a bimodal distribution of "fast" and "slow" hydrolysis rates. nih.gov This variability was attributed to a specific carboxylesterase in NZW rabbit blood, suggested to be atropine (B194438) esterase. nih.gov However, this bimodal distribution of esterase activity was not observed in the blood of humans, dogs, or rats, suggesting species-specific differences in the contribution of certain carboxylesterase isoforms. nih.gov The two major carboxylesterase isoforms in human drug metabolism are CES1 and CES2, which are found in various tissues, including the liver. nih.govmdpi.com While this compound's metabolism is predominantly extrahepatic and occurs in the blood, its primary metabolizing enzyme, serum cholinesterase, is a type of carboxylesterase. nih.govnih.gov

Metabolic Pathways and Metabolite Identification (Preclinical)

The core metabolic pathway for this compound is ester hydrolysis. nih.gov This Phase I biotransformation reaction involves the cleavage of the ester bond in the this compound molecule. This process is catalyzed by plasma esterases and results in the formation of two primary metabolites: a carboxylic acid and an alcohol.

The hydrolysis of this compound yields 2-fluorobenzoic acid and the propanolamine (B44665) side chain, N(1,1-dimethyl-2-ureidoethyl)-2,3-dihydroxy propylamine. This rapid conversion into pharmacologically inactive metabolites is central to the compound's short duration of action. nih.gov

Enzymatic Stability and Rapid Degradation Kinetics of this compound

This compound is characterized by its low enzymatic stability, leading to rapid degradation in the bloodstream. This is evidenced by its very short elimination half-life, which averages between 6.5 and 7.2 minutes in human subjects. nih.govnih.govnih.gov The total body clearance of the compound is high, indicating efficient and significant extrahepatic metabolism, consistent with its hydrolysis by plasma esterases. nih.gov The kinetics of this compound are linear over the studied dose ranges, with steady-state blood levels increasing proportionally with the dose. nih.gov This rapid degradation ensures that the pharmacological effects of this compound reverse quickly, typically within 30 minutes, after its administration is discontinued. nih.gov

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Average Value | Reference |

| Elimination Half-Life | 6.5 - 7.2 minutes | nih.govnih.govnih.gov |

| Total Body Clearance | ~208 mL/min/kg | nih.gov |

Modulation of this compound Metabolism by Enzyme Inhibitors (Preclinical)

The metabolism of this compound can be modulated by various enzyme inhibitors. Preclinical in vitro studies have shown that esterase activity with this compound is inhibited in human, dog, and rat blood by compounds such as echothiophate (B1218750), eserine, and sodium fluoride (B91410). nih.gov In guinea pig blood, the esterase activity was inhibited by echothiophate and sodium fluoride, but not by eserine. nih.gov

Metabolic interaction studies indicated that other ester-containing compounds can interfere with this compound metabolism. In human blood, succinylcholine (B1214915), procaine (B135), and chloroprocaine (B85988) were shown to interfere with the metabolic process. nih.gov For instance, succinylcholine was found to prolong the in vitro half-life of this compound in dog blood. nih.gov Conversely, this compound did not appear to affect the metabolism of procaine or chloroprocaine. nih.gov Furthermore, the rate of this compound metabolism was observed to decrease in individuals with atypical, fluoride-resistant, and silent forms of serum cholinesterase. nih.gov

Table 3: Preclinical Inhibition of this compound Esterase Activity in Blood

| Inhibitor/Substrate | Human | Dog | Rat | Guinea Pig |

| Echothiophate | Inhibition | Inhibition | Inhibition | Inhibition |

| Eserine | Inhibition | Inhibition | Inhibition | No Inhibition |

| Sodium Fluoride | Inhibition | Inhibition | Inhibition | Inhibition |

| Succinylcholine | Interference | Interference | - | - |

| Procaine | Interference | No Effect | - | - |

| Chloroprocaine | Interference | No Effect | - | - |

Note: "Interference" indicates that the substance interferes with this compound metabolism. "-" indicates data not specified in the source.

Structure Activity Relationships Sar of Flestolol and Analogues

Correlating Chemical Structure with Beta-Adrenergic Antagonism

The fundamental structure of beta-adrenergic blocking agents, including Flestolol, typically features an aromatic or heteroaromatic ring system linked to an oxygen atom, which is then connected to a propanol (B110389) side chain that includes a secondary amine and a hydroxyl functional group. This aryloxypropanolamine backbone is crucial for binding to beta-adrenergic receptors. The interaction between beta-blockers and their receptors is primarily mediated by hydrogen bonds.

Impact of Substituent Modifications on Pharmacological Activity

Modifications to various substituents within the beta-blocker scaffold significantly influence their pharmacological activity, including selectivity and duration of action.

Aryl Function Substitutions and Myocardial Selectivity

This compound is classified as a non-selective beta-blocker, meaning it blocks both β1 and β2 adrenergic receptors wikipedia.org. This non-selectivity contrasts with some other beta-blockers that achieve myocardial (β1) selectivity through specific aryl substitutions. For instance, studies on other ultrashort-acting beta-blockers have indicated that para-carbonyl substitution on the phenoxyaminopropanol ring can enhance pharmacological activity and selectivity for myocardial tissue. The ortho-fluorobenzoate substitution in this compound's aryl function, therefore, contributes to its non-selective profile.

Side Chain Length and Steric Considerations

The length and steric hindrance of substituents, particularly within the side chain, play a critical role in determining the metabolic stability and, consequently, the half-life of ester-containing beta-blockers like this compound. Research indicates that the shortest half-lives for enzymatic hydrolysis of carboxylic esters are achieved with sterically non-hindered chains that are neither excessively short nor long, with an optimal length of approximately four carbon atoms.

In studies involving newly synthesized ultrashort-acting beta-blockers, which are derivatives of aryl-carbonyl-oxy-amino-propanols, variations in the aliphatic chain substituent demonstrated an impact on pharmacological activity. For example, propyl and butyl derivatives exhibited the highest antiisoprenaline activity (beta-blocking effect). Furthermore, cardioselectivity, expressed as the β1/β2 antagonist potency ratio, was observed to increase with the lengthening of the side chain substitution on the carbonyl function. Conversely, carbamate (B1207046) substitution in some related compounds was found to significantly prolong the duration of the QRS complex and induce a pronounced arrhythmogenic effect, suggesting its influence on the heart's electrical conduction system.

Table 1: Impact of Aliphatic Side Chain Length on Antiisoprenaline Activity and Cardioselectivity in Arylcarbonyloxyaminopropanol Derivatives

| Derivative Type | Antiisoprenaline Activity (pA2) | Cardioselectivity (β1/β2 Ratio) |

| Methylcarbonyl | 5.82 - 6.09 | Low |

| Propylcarbonyl | Higher than methyl | Increased |

| Butylcarbonyl | 6.50 - 6.66 | Increased (up to 16.2x) |

Stereochemical Influences on this compound Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical correlations between the chemical structure of molecules and their biological activities. This technique is invaluable in medicinal chemistry for predicting pharmacological properties and guiding the design of novel compounds by identifying key structural features that influence activity. QSAR models, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can elucidate the interaction characteristics between ligands and target proteins.

While general QSAR principles are widely applied in drug discovery and development, specific QSAR studies directly focused on predicting the beta-blocking activity of this compound derivatives were not identified in the reviewed literature. However, it is known that this compound is rapidly hydrolyzed by carboxylesterases to an inactive metabolite. QSAR models have been successfully developed for inhibitors of human intestinal carboxylesterase (hiCE), an enzyme responsible for this compound's metabolism, demonstrating how such models can be used to modulate drug hydrolysis in vivo. This illustrates the potential applicability of QSAR methodologies to understand and optimize the properties of this compound and its analogues, even if direct QSAR for beta-blocking efficacy is not reported.

Analytical and Bioanalytical Methodologies for Flestolol Research

Chromatographic Techniques for Flestolol Quantificationnih.govamericanpharmaceuticalreview.com

Chromatography is a fundamental technique for the separation and quantification of chemical compounds. americanpharmaceuticalreview.com For this compound, High-Performance Liquid Chromatography (HPLC) has been a primary method, while Supercritical Fluid Chromatography (SFC) presents a promising alternative.

A sensitive and specific HPLC assay has been established for the quantification of this compound in whole blood. nih.gov This method is designed to handle the instability of the this compound molecule, which contains an ester linkage susceptible to hydrolysis by esterases in the blood. To prevent degradation, samples are treated with an esterase inhibitor, such as sodium fluoride (B91410) (NaF). nih.gov

The sample preparation involves deproteinization of the blood sample, typically using a mixture of acetonitrile (B52724) and dichloromethane. The internal standard, such as p-ethoxyphenethyl alcohol, is added before this step to ensure accuracy. Following deproteinization, this compound and the internal standard are back-extracted from the organic phase into an acidic phosphate (B84403) buffer. nih.gov

The chromatographic separation is achieved on a reversed-phase C18 column. The mobile phase typically consists of an acetonitrile and phosphate buffer mixture at a controlled pH, which ensures the efficient separation of this compound from endogenous blood components. nih.gov Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength of 229 nm. nih.gov This HPLC method has demonstrated excellent linearity over a concentration range of 10 to 1270 ng/mL and good reproducibility. nih.gov

Table 1: HPLC Method Parameters for this compound Quantification in Blood nih.gov

| Parameter | Details |

|---|---|

| Sample Matrix | Whole Blood |

| Sample Preparation | Deproteinization with CH3CN:CH2Cl2 (2:5), addition of NaF (esterase inhibitor) |

| Internal Standard | p-Ethoxyphenethyl Alcohol |

| Extraction | Back-extraction into pH 3-4 phosphate buffer |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | 0.05 M phosphate buffer (pH 3-4) in acetonitrile (4.6:1) |

| Detection | UV at 229 nm |

| Linear Range | 10 - 1270 ng/mL |

| Reproducibility (CV) | 8% |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique in pharmaceutical analysis, particularly for chiral separations. fagg.be It is recognized as an environmentally friendly alternative to normal-phase HPLC, primarily utilizing compressed carbon dioxide as the main component of the mobile phase. ceon.rschromatographyonline.com While specific applications of SFC for this compound analysis are not extensively detailed in the literature, its utility for other β-blockers suggests its potential applicability. nih.gov

SFC offers advantages such as high separation efficiency and speed, stemming from the low viscosity and high diffusivity of supercritical fluids. ceon.rs For the analysis of compounds like this compound, a polar organic modifier, such as methanol, is typically added to the carbon dioxide mobile phase to enhance elution strength and peak shape. chromatographyonline.com This technique is highly compatible with a wide range of chiral stationary phases, making it suitable for the enantioseparation of chiral drugs like this compound. chromatographyonline.com

Enantioseparation of this compound and Related Chiral Compoundsnih.gov

Like most β-blockers, this compound possesses a chiral center in its structure, meaning it exists as two enantiomers. nih.gov The separation and quantification of individual enantiomers are critical, as they often exhibit different pharmacological and toxicological profiles. Direct enantioseparation is typically achieved using chiral chromatography. mdpi.com

The direct separation of enantiomers is most commonly performed using columns packed with a chiral stationary phase (CSP). eijppr.com A variety of CSPs have proven effective for the resolution of β-blocker enantiomers and would be applicable to this compound. nih.gov

Polysaccharide-based CSPs: These are the most widely used CSPs for their broad applicability. eijppr.com They are derived from cellulose (B213188) and amylose, often coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral cavities of the polysaccharide structure. eijppr.comd-nb.info

Macrocyclic Antibiotic-based CSPs: CSPs based on antibiotics like vancomycin (B549263) and teicoplanin are also effective, particularly in reversed-phase and polar organic modes. mdpi.comnih.gov These CSPs offer unique selectivity based on multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation. mdpi.com

Protein-based CSPs: Columns with immobilized proteins such as α1-acid glycoprotein (B1211001) (AGP) or ovomucoid can also be used. However, they generally have lower capacity and stability compared to polysaccharide-based CSPs. mdpi.com

Method development for enantioseparation involves screening different CSPs and optimizing the mobile phase composition. d-nb.info For polysaccharide CSPs in normal-phase mode, the mobile phase often consists of an alkane (like n-hexane) with an alcohol modifier (such as ethanol (B145695) or isopropanol) and a basic additive (like diethylamine) to improve peak shape and resolution. d-nb.info

Chromatographic methods for enantioseparation can be applied at both analytical and preparative scales. Analytical scale separations are used for determining the enantiomeric purity or ratio in a sample. chromatographyonline.com

Once an effective analytical method is developed, it can be scaled up to a preparative level to isolate larger quantities of the individual enantiomers for further pharmacological testing. chromatographyonline.comnih.gov This process involves using larger columns and higher flow rates. SFC is particularly advantageous for preparative separations due to the ease of removing the mobile phase (CO2 evaporates), which simplifies the recovery of the purified enantiomers. chromatographyonline.com Semipreparative HPLC can also be used to obtain pure enantiomers on a milligram scale. nih.gov

Mass Spectrometry Applications in this compound Metabolite Identificationtechniumscience.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural elucidation of drug metabolites. techniumscience.comijpras.com this compound is known to be rapidly metabolized by plasma esterases, leading to the formation of a carboxylic acid metabolite and formaldehyde. nih.gov

The process of metabolite identification using LC-MS involves several steps. nih.gov First, the biological sample (e.g., plasma, urine) is analyzed, and the data is processed to find potential metabolites. This is often done by comparing the metabolic profile of a sample from a dosed subject with a control sample. nih.gov

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent drug and its metabolites. ijpras.com Tandem mass spectrometry (MS/MS) is then used to fragment the ions of interest. nih.gov By analyzing the fragmentation patterns of the metabolites and comparing them to the fragmentation pattern of the parent drug, structural information can be deduced. techniumscience.com Techniques like precursor ion scanning and neutral loss scanning can be employed to selectively detect metabolites that share a common structural feature or fragmentation pathway with the parent compound. techniumscience.com

Table 2: Common Mass Spectrometry Techniques in Metabolite Identification

| Technique | Application in this compound Metabolite Research |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass data to determine the elemental composition of this compound and its metabolites. ijpras.com |

| Tandem Mass Spectrometry (MS/MS) | Generates fragment ions to elucidate the structure of metabolites by comparing their fragmentation patterns to that of this compound. nih.gov |

| Precursor Ion (PI) Scans | Selectively detects all precursor ions that fragment to a specific, common product ion characteristic of the this compound core structure. techniumscience.com |

| Neutral Loss (NL) Scans | Identifies metabolites that lose a specific neutral fragment (e.g., water, formaldehyde) upon fragmentation, which is characteristic of certain metabolic transformations. techniumscience.com |

Computational and Modeling Approaches in Flestolol Research

Molecular Docking and Receptor Interaction Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand (such as a drug molecule) when bound to a receptor (e.g., a protein) to form a stable complex mdpi.com. This technique aims to identify the most energetically favorable binding pose of a ligand to its receptor, providing insights into drug-receptor interactions researchgate.net. Molecular dynamics (MD) simulations further assess the stability of these predicted binding poses over time, offering a comprehensive dynamic description of the ligand-receptor system mdpi.comfrontiersin.org. For beta-adrenergic receptor antagonists like Flestolol, molecular docking and simulation studies would typically be employed to investigate the binding affinity and specific interactions with beta-adrenergic receptors, helping to elucidate the molecular basis of its antagonist activity biorxiv.org. While the general application of these methods to beta-blockers is well-established, specific published molecular docking or receptor interaction simulation studies focusing solely on this compound were not identified in the current search.

Pharmacokinetic Modeling in Preclinical Species (e.g., PBPK)

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in various animal species, including humans wikipedia.org. PBPK models are mechanistic, mathematically describing anatomical, physiological, physical, and chemical phenomena involved in ADME processes wikipedia.org. These models are crucial for interspecies extrapolation, allowing for the prediction of drug behavior in humans based on data from preclinical species researchgate.netnih.gov. They can also provide access to internal body concentrations of chemicals or their metabolites, including at the site of effect wikipedia.org. PBPK modeling is a valuable tool in pharmaceutical research to reduce the burden on animal studies and inform first-in-human dose predictions youtube.com. Despite the broad utility of PBPK modeling in drug development, specific published PBPK modeling studies for this compound in preclinical species were not found in the conducted research.

In Vitro to In Vivo Translation via Systems Pharmacology Models

In vitro to in vivo translation is a critical aspect of drug discovery, bridging the gap between promising results obtained in controlled laboratory environments (in vitro assays) and their behavior in living organisms (in vivo animal models and clinical trials) sygnaturediscovery.comnih.gov. Quantitative Systems Pharmacology (QSP) models are advanced computational modeling and simulation techniques that facilitate this translation by integrating diverse biological and pharmacological data sygnaturediscovery.complos.org. These models can help predict human pharmacokinetics and the behavior of drug candidates in vivo based on in vitro data, aiding in optimizing dosing regimens and understanding drug-drug interactions sygnaturediscovery.com. The goal is to predict in vivo efficacy from in vitro data, thereby reducing animal usage and guiding drug dosing in human clinical trials nih.gov. While the significance of such translational models is widely recognized in drug development, specific applications of systems pharmacology models for in vitro to in vivo translation of this compound were not identified in the provided search results.

Prediction of Metabolic Fate and Enzymatic Interactions through Computational Chemistry

Computational chemistry approaches are increasingly employed to predict the metabolic fate of drug compounds and their interactions with metabolizing enzymes nih.gov. This is crucial for identifying metabolically unstable compounds or potential enzyme inhibitors early in drug discovery nih.gov. This compound is known to be hydrolyzed and inactivated by carboxylesterases (CEs), which are ubiquitous enzymes responsible for the detoxification of xenobiotics researchgate.net. The biochemical characterization of this compound esterase has been previously reported wikipedia.org. Computational methods can predict the sites of metabolism, the enzymes involved, and the potential for enzymatic degradation or activation nih.govmdpi.com. These in silico methods can provide insights into the structural aspects of enzymes like CEs and their roles in drug metabolism, which can inform strategies to modulate enzyme activity for improved drug efficacy researchgate.net.

Advanced Preclinical Research Paradigms for Flestolol

In Vivo Pharmacokinetic Characterization in Animal Models

The investigation of a drug candidate's journey through a living organism is a fundamental component of preclinical development. biotechfarm.co.il In vivo pharmacokinetic (PK) studies in animal models are essential for predicting how a drug might be absorbed, distributed, metabolized, and excreted (ADME) in humans. biotechfarm.co.il These studies provide unique insights into complex biological systems that regulate drug concentrations at the site of action and the resulting pharmacological response. researchgate.net The data extrapolated from animal models are a vital piece of the drug development puzzle, bridging laboratory research with clinical applications. biotechfarm.co.il

In these studies, various animal models, such as rodents (mice, rats) and non-rodents (dogs), are often used to gain a comprehensive understanding of a compound's pharmacokinetic profile. biotechfarm.co.il Researchers analyze parameters like the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). This information is crucial for guiding dosage and frequency for potential therapeutics. biotechfarm.co.il While specific in vivo pharmacokinetic data for Flestolol in animal models is not detailed in the provided research, the following table illustrates the typical parameters that are characterized in such studies.

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent to which a drug distributes into body tissues compared to the plasma. |

Toxicokinetic Studies and Inter-Species Extrapolation Considerations (Preclinical)

Toxicokinetics is a specialized area of pharmacology that investigates the ADME of a substance at doses high enough to cause toxicity. ijnrd.org It is an integral part of safety pharmacology and toxicology, providing crucial insights into a drug's potential toxic effects across various concentrations and exposure durations. porsolt.com The primary objective of preclinical toxicokinetic studies is to describe the systemic exposure achieved in animal models and to correlate this exposure with toxicological findings. wjpps.comslideshare.net This process is a scientific necessity in drug development, helping to establish safe starting doses for first-in-human studies and to define exposure limits. ijnrd.org

These studies are typically integrated into preclinical toxicity assessments, including single-dose, rising-dose, and repeated-dose toxicity studies in both rodent and non-rodent species. slideshare.netslideshare.net The data generated helps researchers understand the relationship between the administered dose and any observed toxicity. wjpps.com A significant challenge in this field is inter-species extrapolation—using the data from animal studies to predict safety in humans. Factors such as differences in metabolism, protein binding, and physiology between species must be carefully considered when evaluating toxicokinetic data. ijnrd.orgslideshare.net

Interactive Table: Objectives of Preclinical Toxicokinetic Studies

| Objective | Description | Importance |

|---|---|---|

| Exposure Assessment | To generate pharmacokinetic data that quantifies the systemic exposure to a drug in animals used in toxicity studies. slideshare.net | Relates the observed toxic effects to specific drug concentrations rather than just the administered dose. ijnrd.org |

| Dose-Response Relationship | To establish a relationship between the level and duration of systemic exposure and the incidence or severity of toxicity. ijnrd.org | Helps in understanding the dose-dependency of toxic effects and identifying a No-Observed-Adverse-Effect Level (NOAEL). |

| Safety Margin Estimation | To aid in the estimation of safety margins for human exposure by comparing exposure levels in animals at non-toxic doses with expected exposure in humans. wjpps.com | Provides a quantitative basis for assessing the clinical safety of a drug candidate before human trials. slideshare.net |

| Support for Clinical Trials | To provide data that supports the selection of a safe starting dose and dose-escalation schemes for Phase 1 clinical trials. slideshare.net | Ensures that the first exposures in humans are based on robust preclinical safety and exposure data. |

Mechanistic Deconvolution of Pharmacological Effects in Complex Biological Systems (e.g., Hematopoiesis Models)

Understanding the precise mechanism by which a drug exerts its pharmacological effects is crucial for its development. Complex biological systems, such as the hematopoietic system, serve as powerful models for these investigations. nih.gov Hematopoiesis, the process of forming all cellular blood components, is a paradigm for understanding tissue stem cells, their regulation, and their response to external agents. nih.gov It involves intricate processes of self-renewal, lineage-specific differentiation, and cellular interactions within the bone marrow niche. nih.gov

Using a model like hematopoiesis, researchers can deconstruct a drug's effects at a molecular and cellular level. Studies might investigate how a compound influences the proliferation and differentiation of hematopoietic stem cells (HSCs), its impact on the production of specific blood lineages (e.g., red blood cells, white blood cells, platelets), or its modulation of transcription factors that govern these processes. nih.gov Such mechanistic insights are vital for predicting a drug's full range of biological activities, identifying potential off-target effects, and understanding variability in patient responses. While the direct effects of this compound on hematopoietic models have not been detailed, this system represents a sophisticated platform for the mechanistic deconvolution of a drug's pharmacological actions.

Future Research Directions and Emerging Areas for Flestolol

Exploration of Novel Flestolol Analogues with Modified Pharmacological Profiles

The development of novel this compound analogues represents a significant avenue for future research, aiming to fine-tune its pharmacological properties. Research has explored the synthesis and evaluation of various beta-blocker analogues to understand their structure-activity relationships iiab.mewikidata.org. For instance, studies have investigated series of compounds, such as 2FC2a-d and 2FT2a-d, demonstrating that modifications, particularly increasing lipophilicity with propyl and butyl derivatives, can influence their blood pressure-reducing effects immediately after administration mims.com. This suggests that targeted structural changes to the this compound molecule could lead to analogues with altered onset, duration, or selectivity, potentially yielding compounds with improved therapeutic indices or expanded clinical utility. The design of such analogues often involves understanding how ester linkages, crucial for this compound's rapid metabolism, can be modified to impact stability and activity iiab.mewikidata.org.

Strategies for Modulating this compound's Enzymatic Degradation for Enhanced Stability

A key area of research focuses on strategies to modulate this compound's rapid enzymatic degradation, primarily by plasma esterases, to enhance its stability and potentially prolong its therapeutic effect wikipedia.orgwikidata.orguni.luguidetopharmacology.org. This compound exhibits an extremely short half-life, typically ranging from approximately 5 to 10 minutes in human plasma, with esterase-mediated hydrolysis being its primary metabolic route wikipedia.orgguidetopharmacology.org. Research into quantitative structure-metabolism relationship (QSMR) models has shown promise in predicting the hydrolysis rates of ester-containing compounds, which could aid in designing this compound derivatives with tailored stability profiles guidetopharmacology.org. Such models, which have accounted for a significant portion of variability in the half-lives of carboxylic esters, could be instrumental in predicting hydrolysis rates even before compound synthesis guidetopharmacology.org. Furthermore, investigations into pharmaceutical formulations, including the use of cyclodextrins, have shown potential in enhancing the stability of other ultra-short-acting beta-blockers in aqueous solutions, suggesting a possible strategy for this compound to achieve storage-stable formulations with reduced degradation probes-drugs.org.

Application of Advanced Genomic and Proteomic Technologies in this compound Metabolism Studies

Advanced genomic and proteomic technologies offer powerful tools for a deeper understanding of this compound's metabolism and the individual variability in drug response. The polymorphic metabolism of this compound by carboxylesterases in biological tissues, such as rabbit blood and cornea, has been a subject of biochemical characterization wikipedia.orgfishersci.canih.gov. This indicates that genetic variations (genomics) influencing enzyme expression and activity (proteomics) play a role in this compound's breakdown. The broader application of 'omic' technologies, including transcriptomics, proteomics, and metabolomics, coupled with biostatistical tools, is recognized as a promising approach to uncover the physiological actions and metabolic pathways of pharmaceutical compounds wikidata.org. Systems like the "multi-intelligent system for toxicogenomic applications (MISTA)" integrate genomics, proteomics, and metabolomics databases to predict metabolic processes and modes of action for pharmaceuticals, providing a framework for studying this compound's metabolic fate at a more granular level wikipedia.org.

Development of Targeted Delivery Systems Based on this compound's Pharmacokinetic Properties

This compound's rapid clearance and short half-life make it an ideal candidate for targeted delivery systems that aim to concentrate the drug at specific sites of action, thereby maximizing efficacy and minimizing systemic exposure wikidata.orguni.lunih.gov. The concept of "chemical delivery systems" involves designing biologically inert molecules that undergo sequential metabolism to release the active drug at a desired organ or site nih.gov. This retrometabolic drug design approach could be particularly beneficial for this compound, leveraging its inherent rapid degradation to achieve localized and transient effects. While general drug delivery systems, such as modified release dosage forms, are being explored for highly soluble active ingredients including this compound sulfate, the specific development of targeted systems based on its unique pharmacokinetic properties remains an area for focused research. Challenges in ocular drug delivery, for example, highlight the importance of understanding a drug's physicochemical properties and pharmacokinetics to design effective delivery systems that can overcome barriers like enzymatic degradation and achieve tissue targeting fishersci.ca.

Investigation of Non-Adrenergic Receptor Mediated Effects of this compound (Preclinical)

While this compound is primarily known as a beta-adrenergic receptor antagonist, future preclinical research could explore potential non-adrenergic receptor-mediated effects. Recent studies on ultra-short-acting beta-adrenergic receptor antagonists, including those conventionally used in cardiovascular settings, have indicated a "low-grade analgesic effect". The precise mechanism behind these antinociceptive effects is not yet fully elucidated, but research suggests possibilities such as the blockade of TTX-rNa+ channel currents, as observed with other beta-blockers like esmolol (B25661) and landiolol. This opens an intriguing avenue for investigating whether this compound also possesses such non-canonical effects, which could expand its therapeutic potential beyond its established beta-blocking actions. Further preclinical studies would be essential to characterize any such effects and their underlying molecular mechanisms.

Q & A

Q. What are the foundational pharmacological properties of Flestolol, and how do they inform initial experimental designs?

this compound is a non-selective β-adrenergic receptor antagonist with experimental applications in cardiovascular research. Key properties include its molecular weight (484.6 g/mol), water solubility, and β1/β2 receptor inhibition, which influence its pharmacokinetic and pharmacodynamic profiles . For initial studies, researchers should prioritize dose-response experiments in in vitro models (e.g., isolated cardiomyocytes) to quantify receptor affinity (e.g., IC50 values) and compare its selectivity profile to established β-blockers like esmolol .

Methodological Guidance:

- Use radioligand binding assays to measure receptor affinity.

- Validate solubility and stability in physiological buffers for in vitro viability .

Basic Research Question

Q. How should researchers design in vivo studies to evaluate this compound's acute cardiovascular effects?

Animal models, particularly laboratory rats, are standard for assessing acute hemodynamic responses. Key parameters include heart rate (HR), blood pressure (BP), and electrocardiogram (ECG) metrics. Experimental design should incorporate:

- Control groups: Baseline measurements pre- and post-administration.

- Dose escalation: Test 0.1–10 mg/kg IV bolus doses to establish therapeutic and toxic ranges.

- Comparative arms: Include esmolol or propranolol as reference β-blockers .

Methodological Guidance:

- Use telemetry implants for continuous BP/HR monitoring.

- Apply ANOVA with post-hoc tests (e.g., Tukey) to compare dose-dependent effects .

Advanced Research Question

Q. What experimental strategies resolve contradictions in reported β-receptor selectivity of this compound?

Discrepancies in selectivity (e.g., β1 vs. β2 inhibition) may arise from assay variability (e.g., tissue-specific receptor density). To address this:

Cross-validate assays: Compare results from isolated tissue preparations (e.g., atrial vs. tracheal smooth muscle) and cell-based systems (e.g., CHO cells expressing human β1/β2 receptors).

Dose-response analysis: Quantify potency (EC50) and efficacy (Emax) across models.

Molecular docking studies: Predict binding affinities using crystallographic data of β-adrenergic receptors .

Methodological Guidance:

- Use Schild regression analysis to determine receptor subtype specificity.

- Apply meta-analysis to aggregate data from heterogeneous studies .

Advanced Research Question

Q. How can pharmacokinetic (PK) parameters of this compound be optimized for translational research?

this compound’s ultra-short half-life (<10 minutes in rats) necessitates precise PK modeling. Recommended approaches:

- Compartmental analysis: Fit plasma concentration-time data to a two-compartment model.

- Interspecies scaling: Use allometric principles to predict human PK from rodent data.

- Bioanalytical validation: Employ LC-MS/MS to quantify this compound in plasma with ≤5% coefficient of variation .

Methodological Guidance:

- Conduct stability studies in biological matrices (e.g., plasma, liver microsomes).

- Use NONMEM or Phoenix WinNonlin for PK/PD modeling .

Advanced Research Question

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects on arrhythmia suppression?

For arrhythmia studies (e.g., ventricular fibrillation models):

- Time-to-event analysis: Kaplan-Meier curves with log-rank tests to compare survival between doses.

- Multivariate regression: Correlate this compound plasma levels with arrhythmia severity scores.

- Power analysis: Ensure sample sizes (n ≥ 8/group) detect ≥30% effect size with 80% power .

Methodological Guidance:

- Use Cochran-Mantel-Haenszel tests for categorical outcomes.

- Adjust for multiple comparisons via Bonferroni correction .

Advanced Research Question

Q. How can researchers address this compound’s limited bioavailability in preclinical models?

this compound’s low oral bioavailability (<5% in dogs) limits its utility for chronic studies. Solutions include:

- Prodrug synthesis: Modify chemical structure (e.g., ester prodrugs) to enhance absorption.

- Nanocarrier systems: Test liposomal or polymeric nanoparticles for sustained release.

- Alternative routes: Investigate sublingual or inhaled administration .

Methodological Guidance:

- Conduct in situ intestinal perfusion assays to assess absorption mechanisms.

- Use DSC/TGA to characterize prodrug stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.